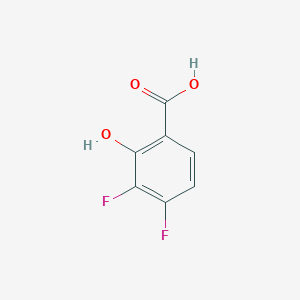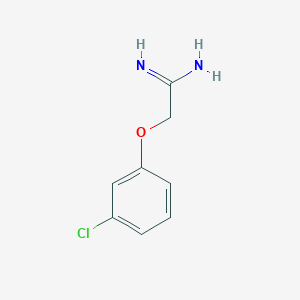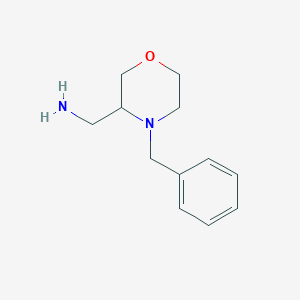
2,4-二氟间苯二酚
描述
2,4-Difluororesorcinol is a fluorinated building block . It has a molecular weight of 146.09 and its molecular formula is C6H4F2O2 .
Molecular Structure Analysis
The molecular structure of 2,4-Difluororesorcinol consists of a resorcinol ring with two fluorine atoms at the 2 and 4 positions . The SMILES string representation of the molecule isOc1ccc(F)c(O)c1F . Physical And Chemical Properties Analysis
2,4-Difluororesorcinol is a solid substance with a melting point range of 57-88 °C . It has a density of 1.5±0.1 g/cm3 and a molar refractivity of 30.0±0.3 cm3 . The compound is soluble in DMSO .科学研究应用
环境行为和降解
2,4-二氯苯氧乙酸(2,4-D)在农业环境中的持久性和广泛使用凸显了理解其环境命运和降解机制的重要性。研究表明,2,4-D及其类似物,与2,4-二氟间苯二酚具有结构相似性,易于微生物降解,为减轻环境污染提供了潜在途径。微生物在这些化合物的生物降解中发挥着关键作用,将它们转化为更少有害的物质,从而减少它们在环境中的持久性(Magnoli et al., 2020)。这种微生物作用代表了一个关键的研究领域,用于理解和增强这类污染物的自然衰减。
毒理影响和人类健康
与暴露于2,4-D及其衍生物(包括2,4-二氟间苯二酚等化合物)相关的毒理特征和潜在健康风险已经成为广泛研究的课题。这些化合物已与各种不良健康影响相关联,包括潜在的致癌性、神经毒性和免疫毒性。对2,4-D的全面审查强调了进一步研究其对人类健康的影响的必要性,特别是关于其可能引发癌症和其他慢性疾病的潜力(Garabrant & Philbert, 2002)。了解这些化合物施加其毒性影响的机制对于评估风险并制定保护公共健康策略至关重要。
作用机制
Target of Action
2,4-Difluororesorcinol is a fluorinated building block
Mode of Action
As a fluorinated building block, it may be involved in the synthesis of various complex molecules, potentially interacting with its targets in a manner dependent on the specific structure of the synthesized molecule .
Biochemical Pathways
Given its role as a building block in the synthesis of complex molecules, it may be involved in a variety of biochemical pathways depending on the specific molecules it helps to form .
Result of Action
As a building block in the synthesis of complex molecules, its effects would likely be dependent on the specific molecules it helps to form .
安全和危害
属性
IUPAC Name |
2,4-difluorobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNBFQFUGXNAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445607 | |
| Record name | 2,4-DIFLUORORESORCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195136-71-1 | |
| Record name | 2,4-DIFLUORORESORCINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluororesorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the role of 2,4-difluororesorcinol in the synthesis of fluorinated fluoresceins, and how does its incorporation impact the properties of the resulting dyes?
A1: 2,4-Difluororesorcinol is a key precursor in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. It reacts with phthalic anhydride or its derivatives to form the fluorinated fluorescein molecule. The incorporation of fluorine atoms into the fluorescein structure, facilitated by using 2,4-difluororesorcinol, leads to several improved properties compared to non-fluorinated fluorescein:
- Enhanced photostability: Fluorinated fluoresceins exhibit higher photostability [], meaning they are less prone to degradation when exposed to light, making them more suitable for imaging applications.
- Lower pKa values: The pKa values of fluorinated fluoresceins are lower (3.3-6.1) than that of fluorescein (6.5) []. This means they ionize at a lower pH, which is beneficial for biological applications where maintaining a physiological pH is crucial.
- High quantum yields: Some fluorinated fluoresceins demonstrate very high quantum yields (0.85-0.97) []. A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescence, resulting in a brighter signal.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)











